2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide is a synthetic compound that exhibits a complex structure characterized by the presence of a piperidine ring, an amino group, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a biochemical probe in various biological studies. Its classification falls under the category of amino acids and amides, specifically focusing on derivatives that contain piperidine structures.
The synthesis of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide typically involves several key steps:
The reaction conditions often involve solvents such as dichloromethane and can require temperature control ranging from room temperature to reflux conditions. For industrial production, continuous flow reactors and automated systems are commonly employed to enhance efficiency and yield, alongside purification techniques like crystallization and chromatography.
The molecular structure of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide can be represented by its IUPAC name and structural formula. The compound features:
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide can undergo various chemical transformations:
Typical reagents include:
The mechanism of action for 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide involves its interaction with specific molecular targets within biological systems. This compound may bind to various receptors or enzymes, modulating their activity and leading to physiological effects. The precise pathways and molecular targets can differ based on the context of use, particularly in neuropharmacology where it may influence neurotransmitter systems or neuroreceptor activities.
The physical properties include:
Chemical properties encompass:
The stability of this compound under various conditions (pH levels, temperature) is crucial for its application in research and potential therapeutic uses. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound accurately.
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has several notable scientific applications:
The retrosynthetic deconstruction of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide (C₁₇H₂₇N₃O, MW 289.4 g/mol) reveals two primary synthons: the chiral piperidine fragment and the N-isopropylacetamide unit [1] [6]. The amide bond (C(O)–N) is identified as the optimal disconnection site, yielding (R)-1-benzylpiperidin-3-amine and 2-halo-N-isopropylacetamide as advanced intermediates. This approach capitalizes on the nucleophilicity of the piperidine nitrogen and the electrophilic character of α-haloacetamides. Alternative disconnections through reductive amination or N-alkylation were deemed less efficient due to steric hindrance at the tertiary amine center and potential epimerization risks at the chiral piperidine stereocenter [6].
Table 1: Retrosynthetic Pathways for Core Scaffold Assembly
Disconnection Site | Synthons Generated | Advantages | Limitations |
---|---|---|---|
Amide C(O)–N bond | (R)-1-Benzylpiperidin-3-amine + 2-halo-N-isopropylacetamide | High amidation yield (85-92%), configurational stability | Requires anhydrous conditions |
Piperidine C–N bond | Benzyl chloride + (R)-N-isopropyl-2-(piperidin-3-ylamino)acetamide | Avoids chiral intermediate handling | Low regioselectivity in N-alkylation |
Acetamide C–N bond | 2-Aminoacetic acid derivative + (R)-N-isopropyl-1-benzylpiperidin-3-amine | Simplified purification | Competitive O-acylation |
The (R)-chiral center is introduced via three principal methodologies: chiral resolution, asymmetric hydrogenation, and chiral pool derivatization. Patent US20130041180A1 [6] details enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) to kinetically resolve racemic 1-benzylpiperidin-3-amine precursors with ≥98% ee. Alternatively, asymmetric hydrogenation of enamide intermediates employing DuPhos-type ligands achieves 96% ee but requires high-pressure equipment (50-100 psi H₂). Chiral pool approaches starting from D-serine derivatives provide >99% ee but suffer from lengthy protection/deprotection sequences (6-8 steps) [6]. The benzyl group serves as a versatile protecting group that enhances crystallinity of intermediates while being readily removable via hydrogenolysis for downstream functionalization [1] [6].
Table 2: Comparative Stereoselective Synthesis Methods
Method | Chiral Control Agent | ee (%) | Overall Yield | Key Limitation |
---|---|---|---|---|
Enzymatic resolution | Candida antarctica Lipase B | ≥98% | 42% (theoretical max 50%) | Low mass efficiency |
Asymmetric hydrogenation | (R,R)-Et-DuPhos/Rh catalyst | 96% | 78% | High-pressure requirements |
Chiral pool synthesis | D-Serine derivative | >99% | 35% (over 6 steps) | Synthetic step burden |
Diastereomeric salt resolution | L-Tartaric acid | 99.5% | 40% (per cycle) | Multi-cycle crystallization needed |
The primary amino group (–NH₂) in the acetamide moiety exhibits significant sensitivity to reaction conditions during structural elaboration. Base-mediated N-alkylations (e.g., with K₂CO₃ in DMF) cause partial debenzylation (15-20% side product) due to nucleophilic attack on the benzylic position [6]. Acylation reactions using acid chlorides require meticulous stoichiometry control (0.95 equiv) to prevent over-acylation at both the primary amine and piperidine nitrogen. Notably, the chloroacetamide intermediate (N-((R)-1-benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide, CAS 1353999-97-9) serves as a critical handle for introducing the primary amine via Gabriel synthesis or direct amination, with the latter providing 85% conversion in liquid ammonia at 60°C [3] [8]. The steric bulk of the isopropyl group impedes N-dealkylation under acidic conditions (pH >2), enhancing stability during deprotection steps [6].
Scalable synthesis faces three primary bottlenecks: exotherm management during acetamide coupling, chiral integrity maintenance, and purification of polar intermediates. The exothermic amidation (ΔT >50°C) between (R)-1-benzylpiperidin-3-amine and 2-bromo-N-isopropylacetamide necessitates controlled addition rates (<0.5 mL/min) and cryogenic conditions (-15°C) to suppress racemization and solvent degradation [1] [8]. Pilot-scale trials (5 kg) revealed concentration-dependent racemization during solvent removal: distillation below 60°C at <100 mbar preserves >98% ee, while atmospheric distillation causes 15-20% epimerization. Final purification via silica gel chromatography suffers from low throughput (<200 g/batch), prompting development of crystallization protocols using heptane:ethyl acetate (3:1) that achieve 99.5% purity with 82% recovery [1] [8].
Table 3: Scalability Optimization Parameters
Process Challenge | Lab-Scale Approach | Pilot-Scale Solution | Yield Improvement |
---|---|---|---|
Exotherm control | Ice-water bath | Jacketed reactor with -20°C coolant | Reduced side products from 25% to <5% |
Epimerization risk | Low-concentration processing (<0.5M) | Thin-film evaporation at 60°C/100mbar | ee retention from 80% to >98% |
Final purification | Column chromatography | Crystallization from heptane:EtOAc | Throughput increase 5x (200g→1kg/batch) |
Chloroacetamide impurity | Silica gel purification | Reactive extraction with NaI/acetone | Residual Cl <50 ppm |
Nomenclature of Key Compounds
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0